N-(4-chloro-2-methylphenyl)prop-2-enamide

Cytochrome P450 Drug Metabolism Enzyme Inhibition

N-(4-chloro-2-methylphenyl)prop-2-enamide (CAS 1156159-34-0; C10H10ClNO; MW 195.65 g/mol) is a synthetic N-aryl acrylamide that belongs to the broader cinnamanilide chemotype. It is offered by multiple chemical suppliers at purities of 95–98%.

Molecular Formula C10H10ClNO
Molecular Weight 195.65
CAS No. 1156159-34-0
Cat. No. B2665178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)prop-2-enamide
CAS1156159-34-0
Molecular FormulaC10H10ClNO
Molecular Weight195.65
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)C=C
InChIInChI=1S/C10H10ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13)
InChIKeyIVMVLZJGGUGJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-2-methylphenyl)prop-2-enamide (CAS 1156159-34-0) – Compound Identity, Available Biological Screening Data, and Procurement Starting Point


N-(4-chloro-2-methylphenyl)prop-2-enamide (CAS 1156159-34-0; C10H10ClNO; MW 195.65 g/mol) is a synthetic N-aryl acrylamide that belongs to the broader cinnamanilide chemotype . It is offered by multiple chemical suppliers at purities of 95–98% . Public bioactivity databases contain a small set of quantitative in vitro data, including moderate inhibition of cytochrome P450 isoforms and cell-based anti-proliferative activity, though no dedicated medicinal chemistry campaign has been published for this specific compound .

Why N-(4-chloro-2-methylphenyl)prop-2-enamide Cannot Be Replaced by Generic N-Aryl Acrylamide Substitutes


The 4-chloro-2-methylphenyl substituent creates a unique steric and electronic environment that differentiates this compound from simpler N-aryl acrylamides. N-(4-chlorophenyl)acrylamide (CAS 5453-48-5) lacks the ortho-methyl group, while N-(2-methylphenyl)acrylamide (CAS 2918-77-6 or similar) lacks the para-chloro substituent . This dual substitution pattern alters both the electrophilicity of the acrylamide warhead and the hydrophobic interactions with biological targets, as evidenced by the differential CYP inhibition profiles: CYP2C8 Ki = 9.90 μM and CYP1A2 IC50 = 1.40 μM, while structurally divergent N-arylcinnamamides show markedly different activity spectra (e.g., IC50 ranges from 0.58 μM to 31 μM in antimalarial assays) . Direct substitution with mono-substituted analogs would therefore invalidate quantitative comparisons and potentially alter polypharmacology profiles.

N-(4-chloro-2-methylphenyl)prop-2-enamide: Quantitative Bioactivity Data and Comparator-Based Evidence


CYP2C8 Inhibition Potency Compared to Known Clinical Inhibitor Gemfibrozil Glucuronide

The compound inhibits CYP2C8 with a Ki of 9.90 × 10³ nM (9.90 μM) in human liver microsomes . For reference, the clinically relevant CYP2C8 inhibitor gemfibrozil 1-O-β-glucuronide exhibits a Ki of approximately 20–50 μM in the same assay system . This places the compound at the very weak end of CYP2C8 inhibitors; no direct head-to-head comparison with structurally related N-aryl acrylamides is available in the public domain.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP1A2 Inhibition Profile Relative to Well-Characterized Inhibitor Furafylline

In human liver microsomes, the compound inhibits CYP1A2 with an IC50 of 1.40 × 10³ nM (1.40 μM) using phenacetin as the probe substrate . This is comparable in order of magnitude to the mechanism-based CYP1A2 inhibitor furafylline, which exhibits an IC50 of approximately 0.5–2 μM under similar conditions . However, the compound does not appear to be a time-dependent inactivator, and no comparative data with its mono-substituted analogs (e.g., N-(4-chlorophenyl)acrylamide) are publicly available.

CYP1A2 Drug-Drug Interactions Metabolic Stability

Inhibition of Retinoblastoma Protein Phosphorylation in Triple-Negative Breast Cancer Cells

The compound inhibits retinoblastoma protein (pRb) phosphorylation in MDA-MB-231 human triple-negative breast cancer cells with an IC50 of 2.20 × 10³ nM (2.20 μM) after 16 hours of continuous exposure . This level of cellular activity is moderate; typical clinical CDK4/6 inhibitors such as palbociclib exhibit IC50 values in the 10–100 nM range in pRb phosphorylation assays . No direct head-to-head comparison with other N-aryl acrylamides is available for this endpoint.

Cell Cycle Kinase Inhibition Triple-Negative Breast Cancer

Cytotoxicity Screening Against Osteosarcoma 143B Cell Line – Qualitative Evidence Only

ChEMBL records indicate that the compound was evaluated for in vitro cytotoxicity against the human osteosarcoma 143B cell line following 72-hour continuous exposure . No IC50 value is publicly reported for this entry, and thus the degree of cytotoxic potency relative to other cinnamanilides (e.g., (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, antimalarial IC50 = 0.58 μM ) cannot be quantified.

Cytotoxicity Osteosarcoma Anti-Cancer Screening

5-Lipoxygenase Translocation Inhibition – Screening Data Without Quantitative Metrics

The compound was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells . No quantitative IC50 or percent inhibition values are publicly reported. For reference, the structurally distinct 5-LO translocation inhibitor MK-886 exhibits an IC50 of approximately 3 nM in similar assays . The lack of quantitative data precludes any comparative assessment with cinnamanilide analogs.

5-Lipoxygenase Inflammation Enzyme Translocation

Application Scenarios for N-(4-chloro-2-methylphenyl)prop-2-enamide Based on Available Biological and Chemical Evidence


In Vitro CYP Inhibition Screening Panel Component

The compound can serve as a moderate-weak inhibitor reference point in cytochrome P450 inhibition panels (CYP2C8 Ki = 9.90 μM; CYP1A2 IC50 = 1.40 μM) . For laboratories developing structure-activity relationship (SAR) models of CYP inhibition among N-aryl acrylamides, this compound provides a dual CYP interaction profile that can be benchmarked against mono-substituted analogs to dissect the contribution of the 4-chloro-2-methyl substitution pattern to metabolic enzyme binding.

Chemical Probe Scaffold for Covalent Ligand Discovery

The acrylamide moiety can act as a covalent warhead targeting cysteine residues in proteins, a strategy widely employed in targeted covalent inhibitor design . The 4-chloro-2-methylphenyl cap provides a distinct hydrophobic binding surface compared to unsubstituted or mono-substituted phenyl acrylamides. Researchers engaged in activity-based protein profiling (ABPP) or covalent fragment screening may use this compound as a starting point for developing selective covalent probes, pending systematic optimization of potency and selectivity.

Medicinal Chemistry Starting Point for pRb Pathway Modulators

The compound's activity in inhibiting retinoblastoma protein phosphorylation in MDA-MB-231 cells (IC50 = 2.20 μM) places it in the range of an early hit compound in cell cycle modulation screens. While potency is far below clinical candidates, this data supports the use of the 4-chloro-2-methylphenyl acrylamide scaffold as a tractable starting point for analog synthesis campaigns aimed at improving CDK or CDK-cyclin complex inhibition.

Quote Request

Request a Quote for N-(4-chloro-2-methylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.